molecular formula C13H12O B15070483 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one CAS No. 89506-51-4

3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one

Cat. No.: B15070483
CAS No.: 89506-51-4
M. Wt: 184.23 g/mol
InChI Key: RCQYNKBSTMCOME-UHFFFAOYSA-N
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Description

3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[a]indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]indene core. The methyl group is then introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and alkylation processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8,8a-Dihydrocyclopenta[a]indene
  • 3-Methylindene
  • 1-Methyl-3H-indene

Uniqueness

3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one is unique due to its specific structure, which includes a methyl group at the 3-position and a cyclopenta[a]indene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

89506-51-4

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-methyl-3a,4-dihydro-3H-cyclopenta[a]inden-2-one

InChI

InChI=1S/C13H12O/c1-8-12(14)7-10-6-9-4-2-3-5-11(9)13(8)10/h2-5,10H,6-7H2,1H3

InChI Key

RCQYNKBSTMCOME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CC3=CC=CC=C32)CC1=O

Origin of Product

United States

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